methyl 3-(benzoylamino)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Overview
Description
Methyl 3-(benzoylamino)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a complex organic compound with a molecular formula of C₁₇H₁₄N₂O₃S. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(benzoylamino)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate typically involves multiple steps, starting with the reaction of anthranilic acid with thiosemicarbazide to form a thiosemicarbazone derivative. This intermediate is then cyclized under acidic conditions to form the quinazoline core. The final step involves esterification with methanol to yield the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinazoline ring can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Amines.
Substitution: Substituted benzoylamino derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical entities for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 3-(benzoylamino)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 3-(benzoylamino)-2-hydroxy-3-phenylpropanoate: A structurally related compound with different functional groups.
Quinazolinone derivatives: Other quinazoline derivatives with varying substituents.
Uniqueness: Methyl 3-(benzoylamino)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is unique due to its specific combination of functional groups and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
methyl 3-benzamido-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-16(23)11-7-8-12-13(9-11)18-17(25)20(15(12)22)19-14(21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,25)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELSODSEQHTGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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